molecular formula C5H10ClN2.BF4 B1146694 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate CAS No. 153433-26-2

2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate

Cat. No.: B1146694
CAS No.: 153433-26-2
M. Wt: 220.4
InChI Key:
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Description

2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate is an organic compound with the molecular formula C5H10BClF4N2. It is a white crystalline solid that is primarily used as a reagent in organic synthesis, particularly in peptide coupling and esterification reactions. This compound is known for its high reactivity and stability, making it a valuable tool in various chemical processes.

Mechanism of Action

Target of Action

It’s known to be used as a reagent in the synthesis of various compounds , suggesting that its targets could be a wide range of organic molecules.

Mode of Action

It’s known to act as an activating agent in the total synthesis of macroviracin a, cycloviracin b1, and cyclic silanes . This suggests that it may facilitate the formation of bonds in these compounds, possibly through a coupling reaction .

Biochemical Pathways

Given its role in the synthesis of various compounds , it’s likely that it influences multiple biochemical pathways depending on the specific context of its use.

Result of Action

As a reagent, it’s known to facilitate the synthesis of various compounds , suggesting that its primary effect is to enable or enhance certain chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate typically involves the reaction of 1,3-dimethylimidazolidine with a chlorinating agent, followed by the addition of tetrafluoroboric acid. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

    Chlorination: 1,3-dimethylimidazolidine is reacted with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to form 2-chloro-1,3-dimethylimidazolidinium chloride.

    Anion Exchange: The chloride salt is then treated with tetrafluoroboric acid to exchange the chloride anion with the tetrafluoroborate anion, yielding this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in peptide coupling reactions to form amide bonds between amino acids.

    Esterification Reactions: It acts as a reagent in the esterification of carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as acetonitrile or dimethylformamide.

    Peptide Coupling: The compound is used in combination with other coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions.

    Esterification: The reactions are usually conducted in the presence of a base such as triethylamine to neutralize the generated acid.

Major Products Formed

    Substitution Reactions: The major products are substituted imidazolidinium salts.

    Coupling Reactions: The primary products are peptides with amide bonds.

    Esterification: The main products are esters of carboxylic acids.

Scientific Research Applications

2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate has a wide range of applications in scientific research, including:

    Chemistry: It is extensively used in organic synthesis for the preparation of complex molecules, particularly in peptide synthesis and esterification reactions.

    Biology: The compound is used in the synthesis of biologically active peptides and proteins, which are essential for studying biological processes and developing new therapeutics.

    Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of fine chemicals, agrochemicals, and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1,3-dimethylimidazolidinium chloride
  • 2-Chloro-1,3-dimethylimidazolidinium hexafluorophosphate
  • 1-Chloro-2,3-dimethylimidazolidinium iodide

Uniqueness

2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate is unique due to its high reactivity and stability, which makes it an excellent reagent for peptide coupling and esterification reactions. Compared to its analogs, the tetrafluoroborate anion provides better solubility and stability in various solvents, enhancing its utility in different chemical processes.

Properties

IUPAC Name

2-chloro-1,3-dimethyl-4,5-dihydroimidazol-1-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClN2.BF4/c1-7-3-4-8(2)5(7)6;2-1(3,4)5/h3-4H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLXKEIRISBKRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CN1CC[N+](=C1Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BClF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153433-26-2
Record name 1H-Imidazolium, 2-chloro-4,5-dihydro-1,3-dimethyl-, tetrafluoroborate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153433-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate
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